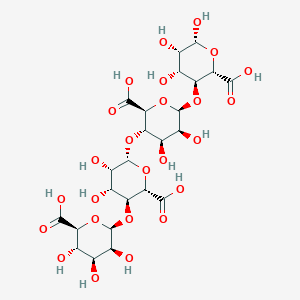
D-Tetramannuronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Tetramannuronic acid is typically synthesized from marine brown algae extracts. The process involves the degradation, fractionation, and gel chromatography separation of alginate oligosaccharides . The reaction conditions include maintaining a controlled environment to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of alginate oligosaccharides from brown algae, followed by purification and conversion to the tetrasodium salt form . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: D-Tetramannuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions are carefully controlled to achieve the desired products while maintaining the compound’s stability.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that have enhanced biological and chemical properties . These derivatives are used in different scientific and industrial applications.
Aplicaciones Científicas De Investigación
D-Tetramannuronic acid has a wide range of scientific research applications. It is used in the study of oxidative stress and photo-aging in skin cells . The compound has shown protective effects against UVA-induced oxidative stress and photo-aging in HaCaT cells . Additionally, it is used in pain and vascular dementia research . The compound’s unique properties make it valuable for developing new therapeutic agents and understanding biological processes.
Mecanismo De Acción
The mechanism of action of D-Tetramannuronic acid involves its interaction with cellular pathways to exert protective effects against oxidative stress . The compound increases cell viability and mitochondrial membrane potential, suppressing the generation of reactive oxygen species (ROS) . It also upregulates the expression of key proteins involved in cellular protection, such as SIRT1 and pGC-1α . These molecular targets and pathways contribute to the compound’s effectiveness in preventing cellular damage and promoting cell survival.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to D-Tetramannuronic acid include other alginate oligosaccharides such as D-Pentamannuronic acid, D-Dimannuronic acid, and D-Trimannuronic acid . These compounds share structural similarities and are derived from similar sources.
Uniqueness: This compound is unique due to its specific molecular structure and the presence of four mannuronic acid units . This structure gives it distinct properties and makes it particularly effective in certain applications, such as protecting skin cells from oxidative stress .
Propiedades
Fórmula molecular |
C24H34O25 |
|---|---|
Peso molecular |
722.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,21+,22+,23+,24+/m0/s1 |
Clave InChI |
GOIKIOHGMNUNBL-WOAFRKGNSA-N |
SMILES isomérico |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
SMILES canónico |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



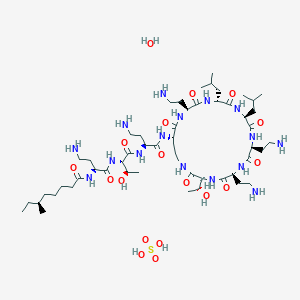
![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)



![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)

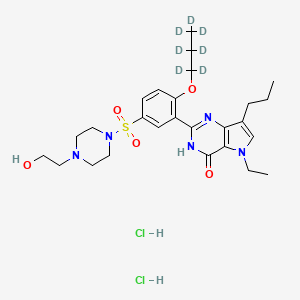
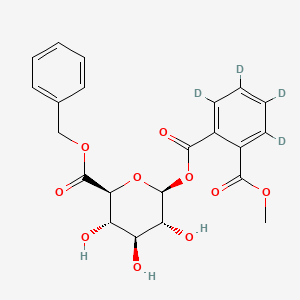
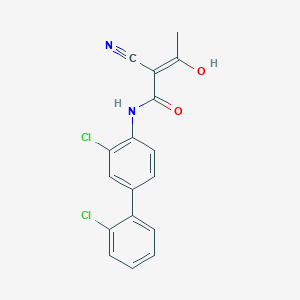
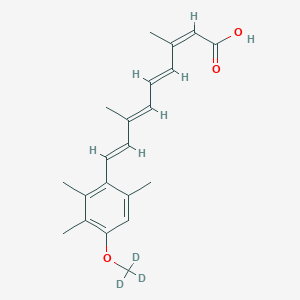
![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)

